

Tibolone vs. Other Hormone Replacement Therapies: A Comparative Analysis of Cognitive Effects

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Compound of Interest

Compound Name: *Tibolone*

Cat. No.: *B1683150*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytical comparison of **tibolone** against other forms of hormone replacement therapy (HRT) concerning their effects on cognitive endpoints in postmenopausal women. The information is compiled from key clinical studies to offer a detailed overview for researchers, scientists, and professionals in drug development.

Data Summary of Comparative Clinical Trials

The following table summarizes the quantitative data from key studies comparing the effects of **tibolone** and other HRTs on various cognitive domains.

| Study | HRT Comparison | Cognitive Domain | Cognitive Test(s) Used | Key Findings |
|--------------------------|-------------------------------------------------------------------------------------------------------------------|------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pan et al. (2003) | Tibolone (2.5 mg/d) vs. Conjugated Equine Estrogens (CEE, 0.625 mg/d) + Medroxyprogesterone Acetate (MPA, 5 mg/d) | Global Cognition | Cognitive Abilities Screening Instrument (CASI), Mini-Mental State Examination (MMSE) | Both treatments showed a non-significant trend towards preserving cognitive function over 6 months. The CEE + MPA group showed a marginally greater, though not statistically significant, rate of increase in both CASI and MMSE scores compared to the tibolone group. |
| Albertazzi et al. (2000) | Tibolone (2.5 mg/d) vs. Estradiol valerate (2 mg/d) + Norethisterone acetate (NETA, 1 mg/d) | Memory | Computerized psychological tests for recognition memory and categorical semantic memory | Both groups showed improvement in semantic memory. However, only the estradiol + NETA group showed a significant improvement in recognition memory. |

| | | | | |
|------------------------|------------------------------------------------|------------------------------------------------------------|----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Fluck et al. (2002) | Tibolone (2.5 mg/d) vs. No HRT (control) | Semantic Memory, | Category | The tibolone group demonstrated significantly better semantic memory compared to the control group. Conversely, the tibolone group |
| | | Episodic Memory, Sustained Attention, Planning | generation task, tests for episodic memory, sustained attention task, planning task | performed significantly worse on tasks of sustained attention and planning, which are associated with frontal lobe function. No significant difference was observed in episodic memory between the groups. |

Detailed Experimental Protocols

A comprehensive understanding of the methodologies employed in these key studies is crucial for interpreting the findings.

Pan et al. (2003): Tibolone vs. CEE + MPA

- Study Design: A 6-month, prospective, single-blind, randomized, single-center study.
- Participants: 50 healthy postmenopausal women were initially enrolled, with 40 completing the study.

- Treatment Groups:
 - Group 1 (n=23): Received continuous combined CEE (0.625 mg/day) and MPA (5 mg/day).
 - Group 2 (n=17): Received **tibolone** (2.5 mg/day).
- Cognitive Assessment: The Cognitive Abilities Screening Instrument (CASI) and the Mini-Mental State Examination (MMSE) were administered at baseline, 3 months, and 6 months of treatment. Serum estradiol levels were also measured.
- Outcome Measures: The primary outcomes were the changes in CASI and MMSE scores from baseline to the 3- and 6-month follow-up points.

Albertazzi et al. (2000)

- Study Design: A 6-month, single-blind, randomized interventional study.
- Participants: 22 postmenopausal women, aged 51-57 years, were randomized, with 14 completing the study.
- Treatment Groups:
 - Group 1 (n=6): Received a continuous combination of estradiol valerate (2 mg) and norethisterone acetate (1 mg) (Kliogest).
 - Group 2 (n=8): Received **tibolone** (2.5 mg) (Livial).
- Cognitive Assessment: Computerized psychological tests assessing memory, mood, and libido were administered at baseline and at the end of the 6-month treatment period.
- Outcome Measures: The primary cognitive outcomes were changes in recognition memory and categorical semantic memory.

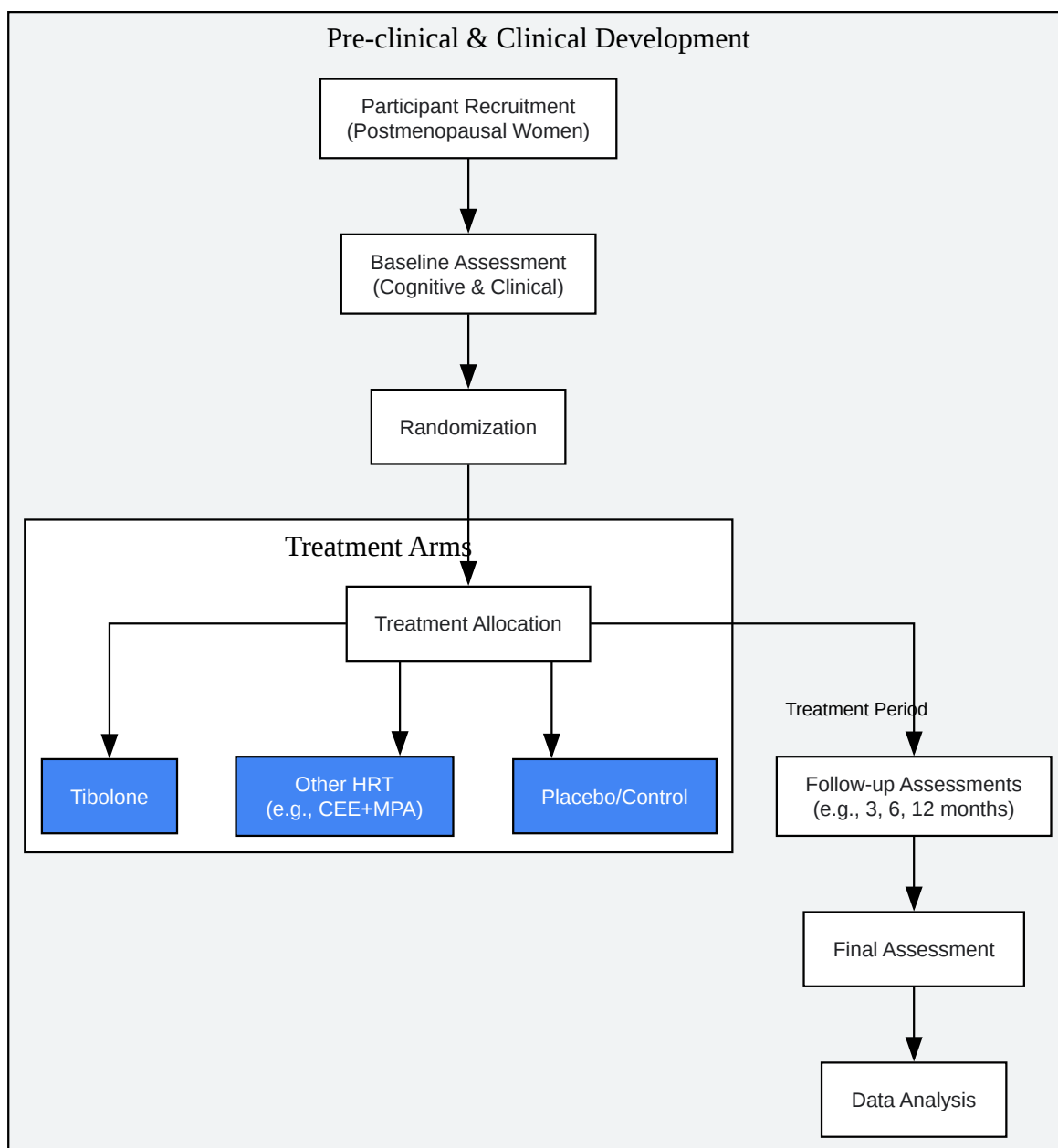
Fluck et al. (2002): Tibolone vs. No HRT

- Study Design: An open, controlled study.

- **Participants:** 25 women (aged 54-66 years) who had been taking **tibolone** (2.5 mg/day) for approximately 10 years were compared with a control group of 25 women who had never taken HRT. The groups were pair-matched for age, years since menopause, IQ, years of secondary education, and occupation.
- **Cognitive Assessment:** A battery of cognitive tests was administered, including a category generation task for semantic memory, tests for episodic memory, a sustained attention task, and a planning task. Self-ratings of bodily symptoms and mood were also assessed.
- **Outcome Measures:** The primary outcomes were the differences in performance on the various cognitive tasks between the **tibolone** and control groups.

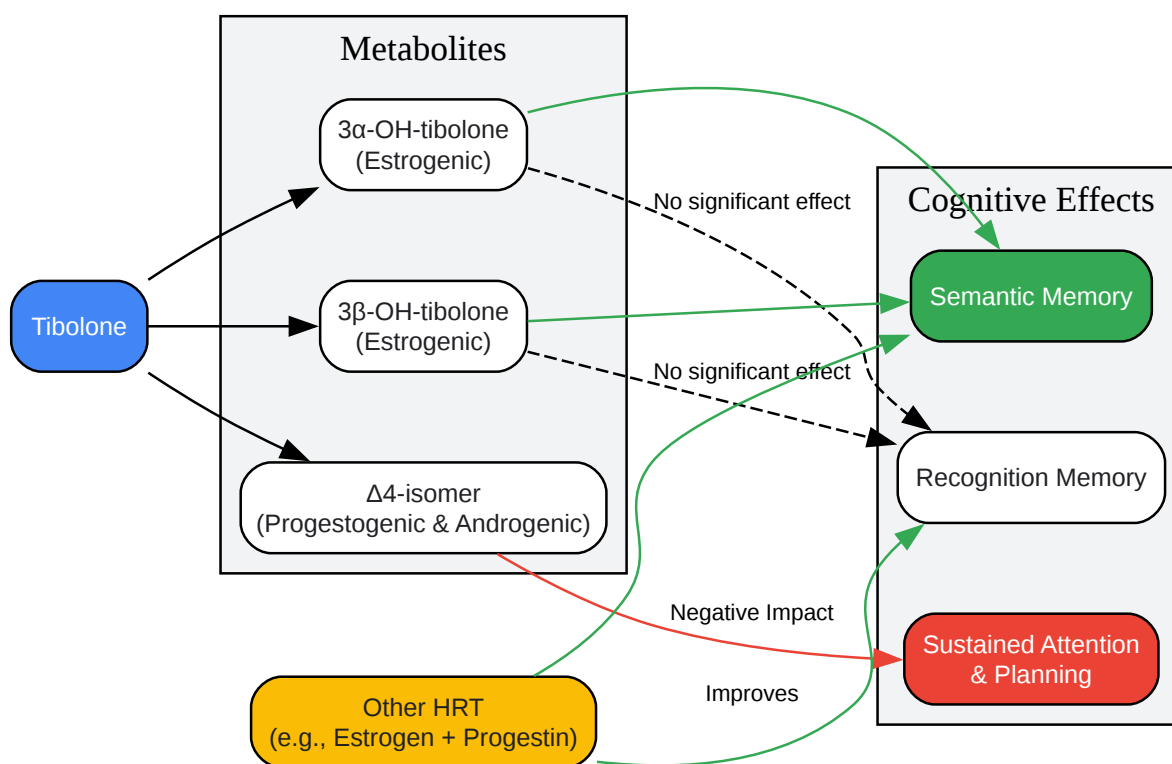
Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in this area of research, the following diagrams are provided.



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Figure 1: Generalized Experimental Workflow for HRT Clinical Trials on Cognition.



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Figure 2: Comparative Effects of **Tibolone** and Other HRT on Cognitive Domains.

Conclusion

The available evidence suggests that **tibolone**'s effect on cognitive function in postmenopausal women is nuanced. While it may offer benefits in the domain of semantic memory, it does not appear to improve recognition memory as effectively as some combined estrogen-progestin therapies. Furthermore, long-term use of **tibolone** has been associated with a potential decline in executive functions such as sustained attention and planning. In contrast, both **tibolone** and conventional HRT like CEE + MPA appear to preserve global cognitive function in the short term, with conventional HRT showing a slight, non-significant advantage.

These findings underscore the importance of considering the specific cognitive domains of interest when evaluating the neurological effects of different HRT options. The unique metabolic profile of **tibolone**, with its estrogenic, progestogenic, and androgenic properties, likely contributes to its distinct effects on cognition compared to other HRTs. Further long-term,

large-scale, and placebo-controlled randomized trials are necessary to fully elucidate the cognitive risk-benefit profile of **tibolone** in postmenopausal women.

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